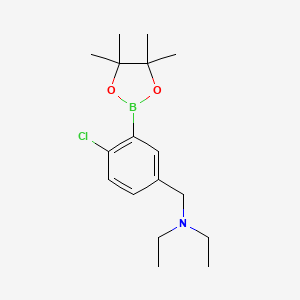

![molecular formula C9H14O3 B2537517 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2248321-40-4](/img/structure/B2537517.png)

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

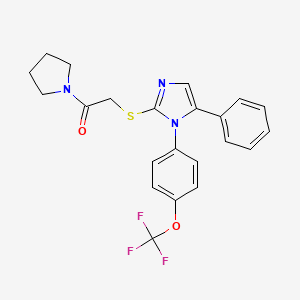

“5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 2248321-40-4 . It has a molecular weight of 170.21 . The IUPAC name for this compound is (1S,5R)-5-methyl-6-oxabicyclo [3.2.1]octane-1-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been achieved through asymmetric cycloadditions . Another method involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis

The InChI code for “5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid” is 1S/C9H14O3/c1-8-3-2-4-9(5-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11) . This indicates that the compound has a bicyclic structure with a methyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

“5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid” is an oil at room temperature .Applications De Recherche Scientifique

Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems

This compound is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems . The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Construction of the 8-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be constructed using this compound . These alkaloids display a wide array of interesting biological activities .

Preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-ones

This compound is used in the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-ones . This is a key intermediate in the synthesis of edoxaban, which exhibits inhibition of activated coagulation factor X . It can be used as a preventive and/or therapeutic drug for thrombotic diseases .

Construction of an oxa-[3.2.1]octane-embedded 5–7–6 Tricyclic System

This compound is used in the construction of an oxa-[3.2.1]octane-embedded 5–7–6 tricyclic system . This system is oxidized with NMO to a ord aldehyde which is used .

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8-3-2-4-9(5-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHRYMRHNSGMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1)(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-3-oxopropanoate](/img/structure/B2537450.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)